2-chloro-N-(4-fluorophenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
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Overview
Description
2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide is a complex organic compound that features a combination of chloro, fluorophenyl, thiophenyl, and sulfonyl groups
Preparation Methods
The synthesis of 2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide typically involves multiple steps. One common method involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under mild conditions to ensure high yield and purity. The process can be adapted for industrial production by optimizing reaction conditions and using scalable equipment .
Chemical Reactions Analysis
2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorophenyl groups make it susceptible to nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide can be compared with similar compounds such as:
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide: This compound has a similar structure but lacks the thiophenyl and sulfonyl groups.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound features a chloro and fluorophenyl group but differs in the position of the chloro group and the absence of the thiophenyl and sulfonyl groups. The uniqueness of 2-chloro-N-(4-fluorophenyl)-N’-thiophen-2-ylsulfonylbenzenecarboximidamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S2/c18-15-5-2-1-4-14(15)17(20-13-9-7-12(19)8-10-13)21-25(22,23)16-6-3-11-24-16/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKVCZMZETXVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NS(=O)(=O)C2=CC=CS2)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\S(=O)(=O)C2=CC=CS2)/NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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